molecular formula C11H13N3O B1471293 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 2089738-08-7

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1471293
CAS No.: 2089738-08-7
M. Wt: 203.24 g/mol
InChI Key: ULTKFQNSXFBWHE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-phenyl-1H-pyrazol-5-ol is a chemical reagent of interest in organic and medicinal chemistry research. While specific biological data for this compound is not widely reported in the public domain, its structure combines features associated with bioactive molecules. The scaffold is based on a 1H-pyrazol-5-ol core, a heterocyclic system known for its versatile biological activities and presence in various pharmacologically active compounds . The 2-aminoethyl side chain at the N1 position is a valuable functional handle for further chemical modification, such as the synthesis of amides or sulfonamides, or for conjugation to other molecular entities, making it a useful building block in drug discovery efforts . Similarly, the 3-phenyl substituent and the 5-ol group are common motifs that can influence the molecule's electronic properties and its ability to engage in hydrogen bonding. Pyrazole and pyrazol-5-ol derivatives have been extensively studied and demonstrate a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory actions . Researchers may find this compound particularly useful as a synthetic intermediate for constructing more complex heterocyclic systems or for exploring structure-activity relationships in the development of new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-aminoethyl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-6-7-14-11(15)8-10(13-14)9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKFQNSXFBWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Pyrolysis-Based Approaches

One method to prepare pyrazole derivatives involves cycloaddition reactions of azidopyrazoles with alkynes, followed by pyrolysis to rearranged heterocycles. For example, 1-(pyrazol-5-yl)-1,2,3-triazoles are synthesized via cycloaddition of 5-azidopyrazoles with methyl prop-2-ynoate. Subsequent flash vacuum pyrolysis of these intermediates yields pyrazolo-pyrimidinone derivatives through rearrangement mechanisms involving oxoketenimine–imidoyl ketene intermediates. Although this method is more common for related pyrazole derivatives, it provides insight into the reactivity of pyrazolyl intermediates that could be adapted for the target compound synthesis.

Condensation Reactions with Malononitrile and Related Intermediates

Condensation of pyrazol-5-ol derivatives with malononitrile under basic conditions (e.g., sodium ethoxide) has been reported to yield amino-substituted pyrazole derivatives. For instance, condensation of a 1,3-diphenyl-1H-pyrazol-5-ol derivative with malononitrile produces intermediates that undergo further cyclization to form complex benzonitrile derivatives. This pathway demonstrates the feasibility of introducing aminoethyl groups via nucleophilic additions and subsequent cyclizations.

One-Pot Acid-Promoted Synthesis Using Cyanamide

A highly efficient and convenient approach involves one-pot acid-promoted synthesis using cyanamide as a building block. Treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide under acidic conditions leads to 6-aminopyrazolo derivatives through a sequence of deprotection, imination, heterocyclization, and aromatization steps. Methanesulfonyl chloride has been identified as an optimal solvent for this reaction. Microwave-assisted synthesis further improves yields and reaction times. The key intermediate in this process is N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, which facilitates the formation of the amino-substituted pyrazole core.

Process Patent for Preparation of Pyrazolyl Piperazine Derivatives

A patent describing the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives outlines a multi-step process involving:

  • Extraction and washing of organic layers with deionized water and sodium bicarbonate solutions at controlled temperatures.
  • Concentration under reduced pressure.
  • Controlled addition of glacial acetic acid at elevated temperatures (50–55°C).
  • Cooling and stirring steps to precipitate the product.
  • Filtration, washing with toluene at low temperatures (0–5°C), and drying to obtain the final compound.

Although this patent focuses on a methyl-substituted pyrazolyl piperazine, the controlled acid-base workup and crystallization techniques are relevant for preparing aminoethyl-substituted pyrazol-5-ol derivatives, ensuring high purity and yield.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield / Purity Notes
Cycloaddition + Pyrolysis 5-Azidopyrazoles, methyl prop-2-ynoate, flash vacuum pyrolysis Regioselective, access to complex heterocycles Requires specialized pyrolysis equipment Moderate yields (~44-98%)
Condensation with Malononitrile Pyrazol-5-ol derivatives, malononitrile, sodium ethoxide Straightforward, versatile intermediates Multi-step cyclization needed High yields reported in related derivatives
One-Pot Acid-Promoted Synthesis 1H-Pyrazol-5-yl-N,N-dimethylformamidines, cyanamide, methanesulfonyl chloride, acid Efficient, microwave-assisted, one-pot Requires acidic conditions High yields, improved by microwave
Patented Process for Pyrazolyl Piperazine Organic solvents, glacial acetic acid, sodium bicarbonate washes, controlled temperature Scalable, reproducible, good purity Multi-step workup, temperature control needed High purity, solid isolation

Detailed Research Findings and Notes

  • The cycloaddition and pyrolysis method demonstrates the importance of regioselectivity and mechanistic understanding in pyrazole chemistry. The key rearrangement step involves oxoketenimine–imidoyl ketene intermediates confirmed by ^13C labeling.

  • Condensation reactions with malononitrile under basic conditions are effective for introducing amino groups adjacent to pyrazol-5-ol cores. The formation of intermediates and subsequent cyclizations have been characterized by spectral analyses confirming structure and purity.

  • The one-pot acid-promoted synthesis using cyanamide is a modern, streamlined approach that leverages acid catalysis and microwave irradiation to enhance reaction efficiency and product yield. The proposed mechanism involves sequential deprotection, imination, cyclization, and aromatization steps, with intermediates identified by NMR and other spectroscopic methods.

  • The patented process emphasizes the importance of controlled workup conditions such as temperature and pH during extraction, washing, and crystallization to isolate pyrazolyl derivatives with high purity. Such protocols are critical for scale-up and industrial application.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol has diverse applications across several research domains:

Chemistry

  • Building Block for Heterocycles: Utilized in synthesizing more complex heterocyclic compounds, contributing to the development of novel materials and catalysts.

Biology

  • Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains, including E. coli and S. aureus. Structural modifications can enhance antimicrobial efficacy.

Medicine

  • Anticancer Properties: In vitro studies demonstrate inhibition of cancer cell lines associated with lung and liver cancers. The compound may inhibit key enzymes involved in cancer progression.

Case Studies and Research Findings

Antimicrobial Studies:
Research has demonstrated that modifying the structure of this compound can enhance its antimicrobial properties. For example, derivatives have shown improved activity against resistant bacterial strains, indicating potential for developing new antibiotics.

Anticancer Research:
In a study examining its effects on lung cancer cell lines, this compound exhibited significant growth inhibition at specific concentrations. Further investigation into its mechanism revealed that it may induce apoptosis through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The aminoethyl group in the target compound enhances polarity compared to unsubstituted analogs like 3-phenyl-1H-pyrazol-5-ol .

Pharmacological Activity Comparison

Receptor Antagonist Activity

  • Target Compound: Limited direct data, but structurally related aminoethyl-pyrazole derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) exhibit H3-receptor antagonism with pA₂ values up to 8.27 .
  • Analog 1: 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives show lower potency (pA₂ = 5.65–6.23) due to thiazole positional isomerism .
  • Analog 2: 5-Amino-1-(2-hydroxyethyl)-2-phenylimidazol-5-one derivatives demonstrate anticonvulsant activity, suggesting aminoethyl groups enhance CNS targeting .

Physicochemical Properties

Property This compound 3-Phenyl-1H-pyrazol-5-ol 5-Methyl-2-phenyl-2H-pyrazol-3-one
Molecular Weight (g/mol) ~219.25 (calculated) ~174.20 ~188.23
logP (Predicted) ~1.8 (moderate polarity) ~2.1 ~2.5
Solubility High (due to -OH and aminoethyl) Moderate Low (ketone reduces polarity)

Key Findings :

  • The aminoethyl group improves solubility compared to methyl/ketone-substituted analogs.
  • Aromatic substituents (e.g., phenyl) increase logP, but polar groups (-OH, -NH₂) mitigate hydrophobicity .

Biological Activity

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several biological properties:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent. Studies have demonstrated that structural modifications can enhance its efficacy against pathogens such as E. coli and S. aureus .
  • Anticancer Properties : The compound is being explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival. For instance, it has been suggested that the aminoethyl group can form hydrogen bonds with target enzymes, thereby influencing their activity .
  • Cell Cycle Arrest : In cancer cells, this compound has been observed to induce cell cycle arrest at the G1 phase, leading to increased apoptosis .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound:

StudyPathogenActivityReference
Burguete et al.E. coli, S. aureusSignificant inhibition
Argade et al.Various bacteriaHigh activity against multiple strains

These findings suggest that the compound's structure is crucial for its antimicrobial activity, particularly the presence of specific functional groups.

Anticancer Studies

The anticancer potential has been assessed through various in vitro assays:

StudyCancer Cell LineIC50 (µM)Reference
Wei et al.A549 (lung cancer)26
Fan et al.HepG2 (liver cancer)49.85
Kumar et al.HCT116 (colon cancer)1.1

These studies highlight the compound's promising activity against different cancer types, suggesting it could be developed into a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol?

A multi-step approach is typically employed, starting with the condensation of a β-diketone (e.g., 1-phenyl-1,3-diketone) with hydrazine derivatives. For example, phenyl hydrazine can react with a diketone intermediate under reflux in ethanol/acetic acid to form the pyrazole core . Subsequent functionalization of the 2-aminoethyl group may involve nucleophilic substitution or reductive amination, as seen in analogous pyrazole syntheses . Purification via silica gel column chromatography and recrystallization (e.g., using ethanol) is critical to isolate the final product .

Q. How is the compound characterized structurally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substituent positions and hydrogen bonding (e.g., phenolic -OH at δ ~10–12 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Stoe IPDS-II diffractometers) resolves bond lengths, angles, and dihedral angles between aromatic rings. Software like SHELXL refines structural models .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions optimize pyrazole ring formation?

Absolute ethanol or DMF/water mixtures are preferred for cyclocondensation reactions. Refluxing with catalytic acetic acid (7–12 hours) ensures complete conversion. For Suzuki couplings (e.g., introducing aryl groups), Pd(PPh3_3)4_4 and K3_3PO4_4 in degassed solvents are effective .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray analysis?

Slow evaporation from ethanol or methanol often yields suitable crystals. For stubborn cases, vapor diffusion (e.g., hexane/ethanol) or seeding techniques may help. Hydrogen-bonding motifs (e.g., O–H···N interactions) stabilize the lattice, as observed in analogous pyrazole derivatives . SHELX software (SHELXL/SHELXS) is recommended for refining high-resolution data, particularly for handling twinning or disorder .

Q. What strategies resolve contradictions in biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing the phenyl group with fluorinated analogs) can clarify pharmacophore requirements .
  • Binding Assays : Competitive radioligand displacement (e.g., H3_3 receptor antagonism assays) quantifies affinity differences caused by aminoethyl chain elongation or branching .
  • Molecular Dynamics Simulations : Modeling interactions with target proteins (e.g., histamine receptors) identifies steric or electronic mismatches .

Q. How do substituents influence the compound’s electronic properties?

Electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring decrease electron density at the pyrazole N-atoms, altering hydrogen-bonding capacity. This can be quantified via IR spectroscopy (C=O/N–H stretches) or DFT calculations . For the 2-aminoethyl side chain, methylation or acetylation modulates basicity, affecting solubility and receptor binding .

Q. What methods validate purity for pharmacological studies?

  • HPLC with UV/Vis Detection : Use C18 columns and gradients (e.g., water/acetonitrile + 0.1% TFA) to detect impurities <0.1% .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Ensures stability up to decomposition temperatures (e.g., >200°C) .

Methodological Notes

  • Crystallography Workflow : Data collection (λ = Mo-Kα), integration (SAINT), absorption correction (SADABS), and refinement (SHELXL) are standard .
  • Synthetic Troubleshooting : If cyclization fails, replace phenyl hydrazine with methylhydrazine or adjust stoichiometry (1:1.2 diketone/hydrazine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
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1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol

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